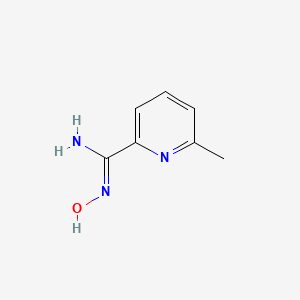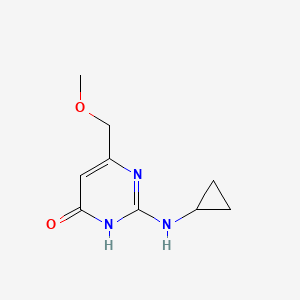
2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one
Descripción general
Descripción
2-(Cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one, or 2C6MMP, is an organic compound belonging to the class of pyrimidines. It is a cyclopropylamino pyrimidine derivative with a methoxymethyl group attached to the 6-position of the pyrimidine ring. 2C6MMP has been used in a variety of scientific research applications, including its use as a model compound for studying the mechanism of action of certain drugs, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Pyrimidine Synthesis
The use of hybrid catalysts for the synthesis of pyrimidine derivatives, including 5H-pyrano[2,3-d]pyrimidine scaffolds, highlights the methodological advancements in this field. These catalysts facilitate one-pot multicomponent reactions, offering a green and efficient approach to synthesizing structurally diverse pyrimidine derivatives with potential medicinal applications. The focus on hybrid catalysts underscores the importance of pyrimidine scaffolds in drug development and the continuous search for innovative synthetic methods (Parmar, Vala, & Patel, 2023).
Pyrimidines in Anti-inflammatory and Anti-cancer Research
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent developments in the synthesis of pyrimidines have led to the identification of compounds with potent anti-inflammatory effects, attributed to their inhibition of key inflammatory mediators. This research area is particularly promising for developing new therapeutic agents against inflammation and cancer, demonstrating the versatility and potential of pyrimidine derivatives in medicinal chemistry (Rashid et al., 2021).
Structural Activity Relationships of Pyrimidines
Understanding the structural activity relationships (SARs) of pyrimidine derivatives provides crucial insights into their biological activities and potential as therapeutic agents. Pyrimidine derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The position of substituents on the pyrimidine nucleus significantly influences these activities, highlighting the importance of structural considerations in the development of new pyrimidine-based drugs (Natarajan et al., 2022).
Pyrimidines as Anti-Alzheimer's Agents
The exploration of pyrimidine derivatives as potential anti-Alzheimer's agents showcases the broad applicability of these compounds in addressing neurodegenerative diseases. Through SAR studies, researchers have identified pyrimidine derivatives that show promise as therapeutics for Alzheimer's disease, indicating the scaffold's versatility in drug discovery for various health conditions (Das et al., 2021).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-4-(methoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-5-7-4-8(13)12-9(11-7)10-6-2-3-6/h4,6H,2-3,5H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEREBJUMBHUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
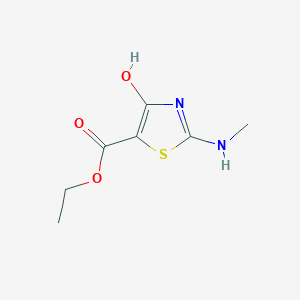
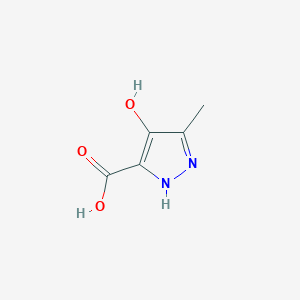
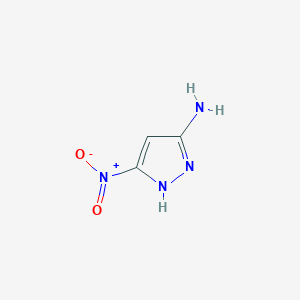
![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)
![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
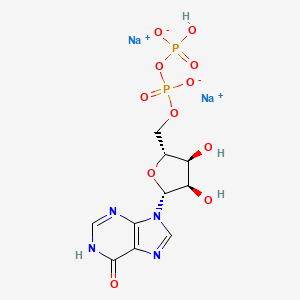
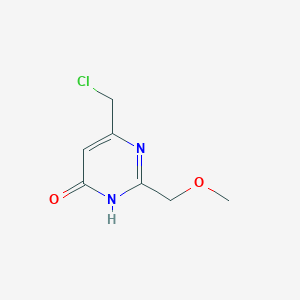
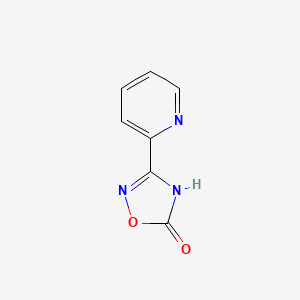
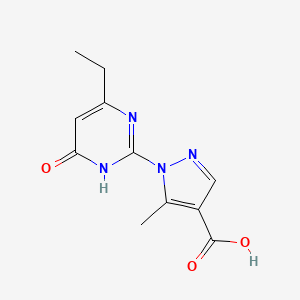
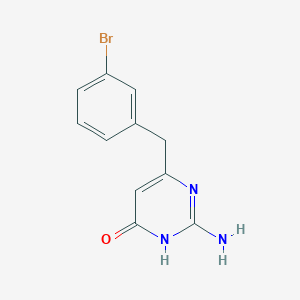
![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)
